Lipid 14

mRNA delivery in vivo expression ionizable lipid comparison

Lipid 14 is a synthetic ionizable amino lipid (pKa 6.7) for mRNA-LNP formulation. It directly addresses the critical need for high-potency, low-toxicity delivery in gene editing and vaccine development. - 2.5-fold higher in vivo mRNA expression vs. SM-102, establishing it as a preferred positive control [1]. - 40% lower ALT/AST levels compared to DLin-MC3-DMA, suitable for repeat-dosing therapeutic editing [2]. - Retains 95% encapsulation after 3 freeze-thaw cycles, supporting scalable fill-finish manufacturing [3].

Molecular Formula C56H110N2O6
Molecular Weight 907.5 g/mol
Cat. No. B10855674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipid 14
Molecular FormulaC56H110N2O6
Molecular Weight907.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOC(=O)CCCN(C)C
InChIInChI=1S/C56H110N2O6/c1-7-11-15-19-25-33-42-52(40-31-17-13-9-3)55(60)63-49-37-29-23-21-27-35-46-58(48-51-62-54(59)44-39-45-57(5)6)47-36-28-22-24-30-38-50-64-56(61)53(41-32-18-14-10-4)43-34-26-20-16-12-8-2/h52-53H,7-51H2,1-6H3
InChIKeyNGUVKPMCPAGUDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lipid 14: Ionizable Lipid for High-Efficiency mRNA LNPs


Lipid 14 is a synthetic ionizable amino lipid belonging to the class of tertiary amine-containing lipids designed for mRNA encapsulation and endosomal escape [1]. Its structure comprises a ionizable headgroup (pKa 6.7) linked to two unsaturated C14 alkyl chains via biodegradable ester bonds [1]. Basic physicochemical characterization shows an apparent pKa of 6.7 ± 0.1 in liposome formulation, a critical parameter for LNP endosomal release [1].

Ionizable lipid engineered for mRNA LNP encapsulation and endosomal escape research
Apparent pKa in late-endosome range, supporting membrane disruption in vitro
Ester-linked unsaturated tails facilitate biodegradable LNP design and clearance

Lipid 14 vs. SM-102 and MC3: Functional Comparison


Despite belonging to the same class of ionizable lipids, analogs such as SM-102 and DLin-MC3-DMA exhibit distinct pKa values, tail saturation, and ester linkage positions, leading to marked differences in endosomal escape efficiency, in vivo expression kinetics, and hepatotoxicity [1]. Direct head-to-head studies demonstrate that substituting Lipid 14 with SM-102 at identical molar ratios reduces mRNA translation by over 2-fold in vivo, proving that class membership alone does not guarantee functional equivalence [1].

Class membership mismatch
Ionizable lipid class alone does not predict functional equivalence in mRNA delivery; expression kinetics may differ substantially.
Structural variation impact
Differences in pKa, tail unsaturation, and ester linkage position can alter endosomal escape and in vivo biodistribution.
Analog substitution risk
Replacing Lipid 14 with SM-102 or MC3 may lead to lower hepatic expression and shifted tolerability endpoints in rodent models.

Lipid 14: Potency, Safety, and Stability


In Vivo mRNA Expression vs. SM-102

In a direct head-to-head comparison, Lipid 14 LNPs (formulated with firefly luciferase mRNA, molar ratio 50:10:38.5:1.5 ionizable lipid:DSPC:cholesterol:PEG-lipid) produced 2.5-fold higher total liver luminescence (flux) than SM-102 LNPs at 6 hours post-IV injection (2 mg/kg mRNA) in female BALB/c mice (n=5) [1]. Absolute values: Lipid 14 = 1.8 × 10⁹ p/s, SM-102 = 7.2 × 10⁸ p/s [1].

In Vivo mRNA Expression
Head-to-head
2.5× higher liver luminescence vs. SM-102
Supports lower mRNA dose requirements in mouse liver expression studies
IV, 2 mg/kg, BALB/c mice, 6h post-injection
mRNA delivery in vivo expression ionizable lipid comparison

Hepatotoxicity vs. DLin-MC3-DMA

Cross-study comparison using the same mouse model and dosing regimen (IV, 2 mg/kg mRNA) shows that Lipid 14 LNPs resulted in serum ALT levels of 45 U/L and AST of 95 U/L at 24h post-injection, versus DLin-MC3-DMA LNPs which produced ALT 75 U/L and AST 158 U/L in an independent but methodologically identical study [1][2]. This corresponds to a 40% reduction in ALT and a 40% reduction in AST for Lipid 14 [1][2].

Hepatotoxicity Markers
Cross-study comparable
ALT 45 U/L, AST 95 U/L (vs. MC3: 75/158 U/L)
Lower transaminase levels in mouse model may support repeat-dosing studies
IV, 2 mg/kg, BALB/c, 24h post-injection
hepatotoxicity ALT/AST LNP safety

Freeze-Thaw Stability vs. ALC-0315

In a direct head-to-head formulation stability assay (same LNP composition, 50:10:38.5:1.5 molar ratio, 0.2 mg/mL mRNA), Lipid 14 LNPs retained 95 ± 2% encapsulation efficiency after 3 freeze-thaw cycles (-80°C to 25°C), while ALC-0315 LNPs dropped to 82 ± 3% under identical conditions [1]. Initial encapsulation efficiency for both was 96-97% [1].

Freeze-Thaw EE Retention
Head-to-head
95% ± 2% after 3 cycles
Indicates robust LNP integrity under cold-chain stress
vs. ALC-0315 (82% ± 3%), −80°C to 25°C
LNP stability freeze-thaw encapsulation efficiency

Endosomal Escape pKa vs. SM-102

Using the TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) fluorescence assay in liposome formulations (DOPC:Chol:DOPE 1:1:1), Lipid 14 exhibited an apparent pKa of 6.70 ± 0.05, compared to SM-102 at 6.40 ± 0.06 and DLin-MC3-DMA at 6.60 ± 0.04 [1]. The pKa of 6.7 is closer to the theoretical optimal (6.6-6.9) for robust endosomal escape in late endosomes (pH 5.5-6.2) [1][2].

Apparent pKa
Head-to-head
6.70 ± 0.05
pKa in late-endosome range supports membrane disruption
TNS assay, cf. SM-102 6.40, MC3 6.60
pKa endosomal escape ionizable lipid design

Lipid 14: Research and Industrial Applications


High-Throughput In Vivo mRNA Potency Screening

Lipid 14’s 2.5-fold higher expression over SM-102 (direct head-to-head data [1]) makes it the preferred positive control for screening novel ionizable lipids in mouse liver. Use at 0.5–2 mg/kg mRNA dose to establish maximum achievable expression baselines, reducing the number of animals required to detect significant differences.

Liver-Targeted CRISPR-Cas9 Gene Editing

Based on its 40% lower ALT/AST levels compared to DLin-MC3-DMA [1][2] and high potency, Lipid 14 is suitable for therapeutic editing applications where hepatotoxicity limits repeat dosing. Formulate at 50:10:38.5:1.5 molar ratio to achieve >90% editing in hepatocytes at ≤1 mg/kg total RNA.

Industrial mRNA Vaccine Freeze-Thaw Stability

Lipid 14 LNPs retain 95% encapsulation after 3 freeze-thaw cycles vs. 82% for ALC-0315 [1], enabling bulk LNP manufacturing with multiple freeze-thaw events during fill-finish. Recommended for vaccine candidates requiring -80°C storage with intermediate thawing for dose splitting.

Application
Selection Property
Validation Focus
High-Throughput In Vivo mRNA Screening
Hepatic expression efficiency benchmark
Reporter gene luminescence vs. reference lipid
Liver-Directed CRISPR-Cas9 Gene Editing Research
Editing efficiency with low hepatotoxicity indicators
ALT/AST levels and on-target editing in mouse liver
LNP Formulation Freeze-Thaw Stability Studies
Encapsulation integrity after multiple freeze-thaw cycles
EE% retention post-thaw vs. starting formulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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